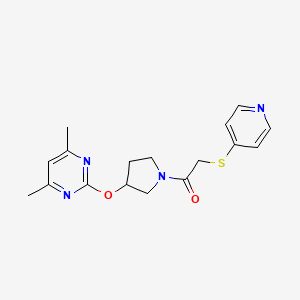
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives, including structures related to 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone, have been extensively studied. These compounds are synthesized through various chemical reactions, aiming to explore their potential pharmaceutical applications due to their structural diversity and significant biological activities. The characterization of these compounds is typically achieved using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm their structures (Bhoge, Magare, & Mohite, 2021).
Antimicrobial Activity
Pyrimidine derivatives, including those structurally similar to the compound , have been evaluated for their antimicrobial properties. These studies involve assessing the compounds' efficacy against various bacterial and fungal strains, with some showing promising results. The antimicrobial activity is attributed to the structural features of the pyrimidine core, which may interact with bacterial or fungal cellular components, leading to inhibition or cell death (Hossan et al., 2012).
Antifungal and Anti-HIV Activity
The antifungal and anti-HIV activities of pyrimidine derivatives are of particular interest in the pharmaceutical field. Compounds have been synthesized and tested for their ability to inhibit fungal growth or suppress the reproduction of the human immunodeficiency virus (HIV) in vitro. These activities highlight the potential of pyrimidine derivatives, including this compound, as lead compounds in developing new antifungal or anti-HIV medications (Novikov, Ozerov, Sim, & Buckheit, 2004).
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-12-9-13(2)20-17(19-12)23-14-5-8-21(10-14)16(22)11-24-15-3-6-18-7-4-15/h3-4,6-7,9,14H,5,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDRTUAVNGQLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CSC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
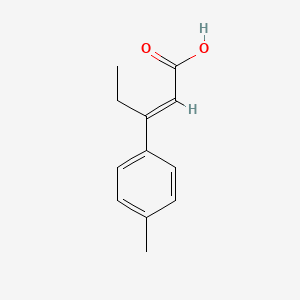
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2729197.png)
![N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2729199.png)
![Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729200.png)
![4-[[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2729203.png)
![Thiazolo[4,5-c]pyridin-2-amine, N,N-dimethyl-](/img/structure/B2729204.png)
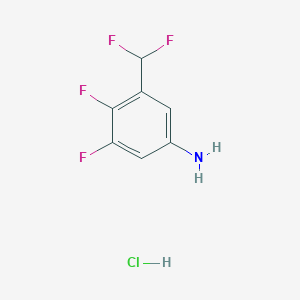
![4-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2729209.png)
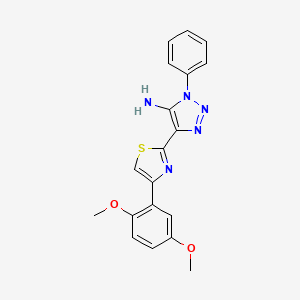
![4-[(3-Benzyl-4-methyl-1,3-thiazol-2-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2729211.png)
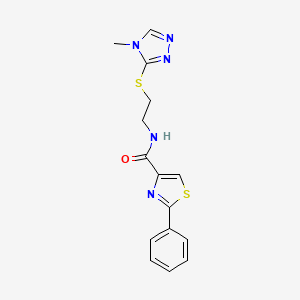
![8-chloro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729214.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2729217.png)
